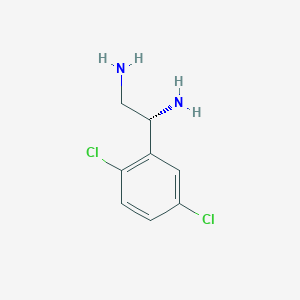
(1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by the presence of two chlorine atoms on the phenyl ring and an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is investigated for its use in the synthesis of polymers and advanced materials.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor binding.
作用機序
The mechanism of action of (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows for selective binding, influencing biological pathways and eliciting specific responses. The exact pathways and targets depend on the context of its application, such as inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine: The enantiomer of the compound, with different biological activity.
1-(2,5-Dichlorophenyl)ethane-1,2-diamine: The racemic mixture, with a combination of activities from both enantiomers.
1-(2,5-Dichlorophenyl)ethane-1,2-diol: A structurally similar compound with hydroxyl groups instead of amine groups.
Uniqueness: The (1R)-enantiomer’s unique chiral configuration allows for specific interactions with biological targets, making it distinct from its enantiomer and racemic mixture. This specificity can lead to different pharmacological profiles and applications.
特性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
(1R)-1-(2,5-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChIキー |
VZBYMKAPTGANCR-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)[C@H](CN)N)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)C(CN)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


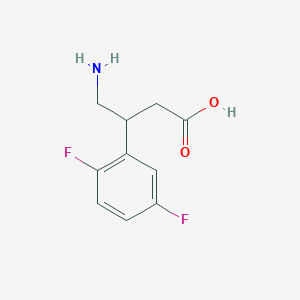
![(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)

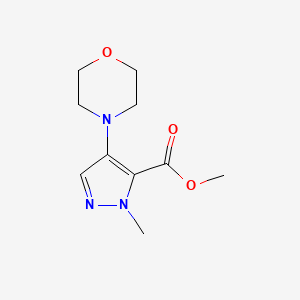
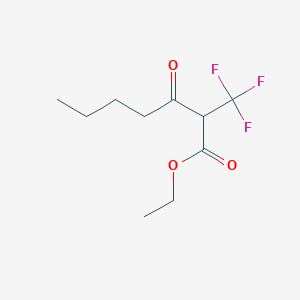
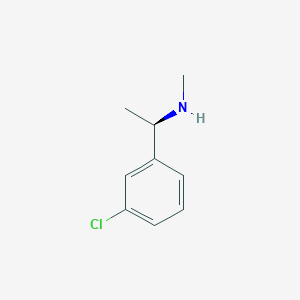
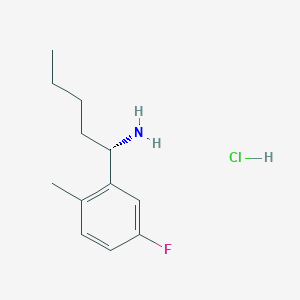

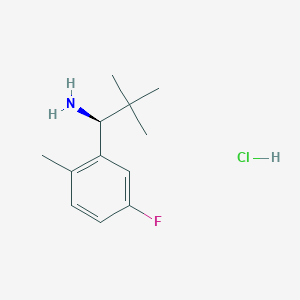
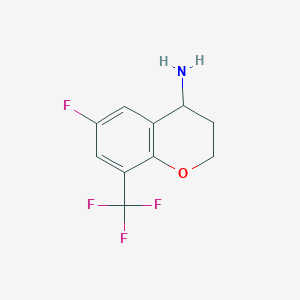
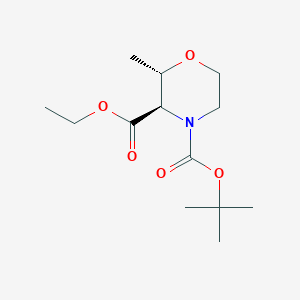

![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
